Tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate is a chemical compound with significant relevance in organic chemistry and medicinal applications. It is classified as a carbamate, which is a derivative of carbamic acid. The compound is characterized by its unique molecular structure that incorporates a cyclobutane ring, hydroxymethyl group, and tert-butyl groups.
Tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate falls under the category of organic compounds, specifically within the subclass of carbamates. Carbamates are known for their use in pharmaceuticals and agrochemicals due to their biological activity and ability to form stable derivatives .
The synthesis of tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with hydroxymethyl cyclobutane derivatives. One common method includes using lithium borohydride in tetrahydrofuran as a solvent to facilitate the reduction of corresponding precursors .
In a typical synthesis procedure, starting materials such as methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate are reacted with lithium borohydride at low temperatures (0°C) followed by heating to promote the reaction. The product is then extracted using organic solvents like ethyl acetate, followed by purification through column chromatography .
The molecular structure of tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate features:
The molecular weight of this compound is approximately 201.26 g/mol. The SMILES representation of the compound is CC(C)(C)OC(=O)NC1(CO)CCC1, which describes its structural features in a line notation format .
Tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate can participate in various chemical reactions typical of carbamates, including hydrolysis and reactions with nucleophiles. It serves as an intermediate in synthesizing more complex molecules like amino derivatives .
These reactions typically involve the cleavage of the carbamate bond under acidic or basic conditions, leading to the formation of corresponding amines or alcohols. The stability of the cyclobutane ring contributes to the compound's reactivity profile.
The mechanism of action for tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate primarily involves its role as a nucleophile or electrophile in organic synthesis. The hydroxymethyl group can participate in further reactions such as alkylation or acylation, making it useful in constructing more complex molecular architectures.
Research indicates that compounds with similar structures exhibit biological activities such as antibacterial or antifungal properties, suggesting potential applications in medicinal chemistry .
The compound exhibits typical characteristics of carbamates, including susceptibility to hydrolysis under acidic conditions. It has a moderate logP value of about 1.06, indicating its lipophilicity which may influence its biological activity .
Tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate finds applications primarily in scientific research and development. Its unique structure allows it to serve as an important building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, it may be utilized in studies related to drug design due to its potential biological activity against various pathogens .
CAS No.: 125-66-6
CAS No.: 142-18-7
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: